molecular formula C19H20F2N6O B3010973 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034533-17-8

2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide

カタログ番号: B3010973
CAS番号: 2034533-17-8
分子量: 386.407
InChIキー: HXJYIQWCKARXLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-methyl group at position 3, a piperidin-4-yl moiety at position 8, and a 2,4-difluorophenyl acetamide side chain. The triazolo-pyrazine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

特性

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O/c1-12-24-25-19-18(22-6-9-27(12)19)26-7-4-15(5-8-26)23-17(28)10-13-2-3-14(20)11-16(13)21/h2-3,6,9,11,15H,4-5,7-8,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJYIQWCKARXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazolo-Pyrazine Core : The synthesis begins with the preparation of the triazolo[4,3-a]pyrazine framework through cyclization reactions involving appropriate hydrazine derivatives and pyrazine substrates.
  • Piperidine Modification : The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : Finally, acetamide functionality is introduced via acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the target molecule have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) : One study reported MIC values for related compounds ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating comparable efficacy to standard antibiotics like ampicillin .

Antiplatelet Activity

The compound's structural analogs have been evaluated for their antiplatelet effects. The mechanism of action typically involves inhibition of the P2Y12 receptor, which is critical in platelet aggregation.

  • Case Study : A series of ticagrelor analogs were synthesized and assessed for both antiplatelet and antibacterial activities. Some modifications led to a loss of antibacterial activity while retaining antiplatelet effects, suggesting distinct mechanisms for these biological activities .

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class can be influenced by various substituents on the triazolo-pyrazine core:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity.
  • Aliphatic vs Aromatic Substituents : Aliphatic chains generally increased lipophilicity and cell permeability compared to aromatic groups, which affected their interaction with bacterial membranes .

Research Findings

A summary of key findings from recent research includes:

CompoundActivity TypeMIC (μg/mL)Reference
2eAntibacterial32 (S. aureus)
2eAntibacterial16 (E. coli)
Ticagrelor AnalogAntiplateletN/A

類似化合物との比較

Triazolo-Pyrazine Derivatives with Aromatic Substituents

  • 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine (): This analog replaces the piperidine and acetamide groups with a nitro-phenoxy substituent.
  • N-(3-Isopropylphenyl)-2-{8-[4-(2-Methylphenyl)-1-Piperazinyl]-3-Oxo-[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide () :
    The 3-oxo group increases polarity, likely reducing membrane permeability relative to the 3-methyl group in the target compound. The piperazinyl linkage may confer affinity for serotonin or dopamine receptors, whereas the piperidinyl group in the target compound could favor kinase or protease targets .

Antimicrobial Acetamide Derivatives ()

Compounds such as 2-(5-Methyl-3,6-Dioxo-3,6-Dihydropyridazin-1(2H)-yl)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamide (11) feature dihydropyridazinone cores instead of triazolo-pyrazine.

Antimicrobial Efficacy

While direct antimicrobial data for the target compound is unavailable, structurally related triazolo-pyrazine derivatives (e.g., 8-Amino-6-[4-(4-Benzylpiperazin-1-yl)Phenyl]-2-Phenyl-1,2,4-Triazolo[4,3-a]Pyrazin-3(2H)-One (45) in ) exhibit moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL). The 2,4-difluorophenyl group in the target compound may improve penetration through bacterial membranes due to increased lipophilicity .

Electronic Properties and Binding Affinity

DFT studies on acetamide derivatives () highlight the role of the acetamide group in forming hydrogen bonds with target proteins. The electron-withdrawing difluorophenyl group in the target compound may polarize the acetamide carbonyl, strengthening such interactions compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Key Properties
2-(2,4-Difluorophenyl)-N-(1-(3-Methyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Piperidin-4-yl)Acetamide [1,2,4]Triazolo[4,3-a]Pyrazine 3-Methyl, Piperidin-4-yl, 2,4-Difluorophenyl N/A (inferred antimicrobial/kinase) High lipophilicity (logP ~3.2), metabolic stability
8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine () [1,2,4]Triazolo[4,3-a]Pyrazine 2-Fluoro-4-Nitrophenoxy Intermediate for kinase inhibitors Lower metabolic stability (nitro group)
N-(3-Isopropylphenyl)-2-{8-[4-(2-Methylphenyl)-1-Piperazinyl]-3-Oxo-[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide () [1,2,4]Triazolo[4,3-a]Pyrazine 3-Oxo, Piperazinyl, 2-Methylphenyl Potential CNS activity Higher polarity (logP ~2.8)
8-Amino-6-[4-(4-Benzylpiperazin-1-yl)Phenyl]-2-Phenyl-1,2,4-Triazolo[4,3-a]Pyrazin-3(2H)-One () [1,2,4]Triazolo[4,3-a]Pyrazine Benzylpiperazinyl, Phenyl Antimicrobial (MIC: 8–16 µg/mL) Moderate solubility (logP ~3.0)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。